(2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one
Overview
Description
(2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of isoxazoles and is primarily used as a pre-emergent herbicide, which means that it is applied to the soil before the weeds germinate. Clomazone is known for its selective action, which means that it can kill the weeds without harming the crops.
Mechanism of Action
(2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one works by inhibiting the synthesis of carotenoids, which are essential pigments that are required for the growth and development of plants. This leads to the death of the weeds without affecting the crops. This compound is also known to inhibit the activity of certain enzymes that are involved in the synthesis of fatty acids, which further contributes to its herbicidal activity.
Biochemical and Physiological Effects:
This compound has been found to have minimal impact on the environment and non-target organisms. It is rapidly degraded in the soil and does not accumulate in the food chain. However, it can cause some physiological effects in plants such as stunted growth and reduced chlorophyll content.
Advantages and Limitations for Lab Experiments
(2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one has several advantages for use in laboratory experiments. It is easy to handle and has a long shelf life. It is also highly selective, which means that it can be used to study the effects of herbicides on specific crops and weeds. However, this compound has some limitations as well. It is not effective against all types of weeds, and its effectiveness can vary depending on the soil type and environmental conditions.
Future Directions
There are several future directions for research on (2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one. One area of research is the development of new formulations that can improve its effectiveness against a wider range of weeds. Another area of research is the study of the impact of this compound on soil microorganisms and the ecosystem as a whole. Additionally, there is a need for research on the development of new herbicides that can be used in conjunction with this compound to control the growth of weeds in a sustainable manner.
In conclusion, this compound is a herbicide that has been extensively studied for its effectiveness in controlling the growth of weeds in various crops. It works by inhibiting the synthesis of carotenoids and fatty acids, leading to the death of the weeds without affecting the crops. This compound has several advantages for use in laboratory experiments, but also has some limitations. There are several future directions for research on this compound, including the development of new formulations and the study of its impact on the ecosystem.
Scientific Research Applications
(2E)-3-(3-Chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one has been extensively studied for its effectiveness in controlling the growth of weeds in various crops such as soybean, cotton, and corn. It has been found to be highly effective in controlling broadleaf and grassy weeds. This compound is also being studied for its potential use in controlling the growth of invasive weeds in natural ecosystems.
properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-1-(2,5-dichlorophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O/c16-11-3-1-2-10(8-11)4-7-15(19)13-9-12(17)5-6-14(13)18/h1-9H/b7-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPJVDLQBSWWCP-QPJJXVBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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